molecular formula C9H16N4 B13488479 2-(3-Cyclopropyl-1-methyl-1h-1,2,4-triazol-5-yl)-N-methylethan-1-amine

2-(3-Cyclopropyl-1-methyl-1h-1,2,4-triazol-5-yl)-N-methylethan-1-amine

Cat. No.: B13488479
M. Wt: 180.25 g/mol
InChI Key: AFCVFEZZASFNNX-UHFFFAOYSA-N
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Description

2-(3-Cyclopropyl-1-methyl-1H-1,2,4-triazol-5-yl)-N-methylethan-1-amine is a chemical compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Cyclopropyl-1-methyl-1H-1,2,4-triazol-5-yl)-N-methylethan-1-amine typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction using a suitable cyclopropylating agent.

    Methylation: The methyl group can be introduced through a methylation reaction using methyl iodide or a similar methylating agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-Cyclopropyl-1-methyl-1H-1,2,4-triazol-5-yl)-N-methylethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

2-(3-Cyclopropyl-1-methyl-1H-1,2,4-triazol-5-yl)-N-methylethan-1-amine has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Cyclopropyl-1-methyl-1H-1,2,4-triazol-5-yl)-N-methylethan-1-amine involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The cyclopropyl and methyl groups can enhance the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Cyclopropyl-1-methyl-1H-1,2,4-triazol-5-yl)acetic acid
  • 2-(3-Cyclopropyl-1-methyl-1H-1,2,4-triazol-5-yl)acetonitrile

Uniqueness

2-(3-Cyclopropyl-1-methyl-1H-1,2,4-triazol-5-yl)-N-methylethan-1-amine is unique due to the presence of the amine group, which can participate in a wide range of chemical reactions and interactions. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C9H16N4

Molecular Weight

180.25 g/mol

IUPAC Name

2-(5-cyclopropyl-2-methyl-1,2,4-triazol-3-yl)-N-methylethanamine

InChI

InChI=1S/C9H16N4/c1-10-6-5-8-11-9(7-3-4-7)12-13(8)2/h7,10H,3-6H2,1-2H3

InChI Key

AFCVFEZZASFNNX-UHFFFAOYSA-N

Canonical SMILES

CNCCC1=NC(=NN1C)C2CC2

Origin of Product

United States

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